4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring and a piperidine ring . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms, which is an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it involves the reaction of a 6-methylpyrimidin-4-yl derivative with a 4-piperidin-1-yl derivative .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .Scientific Research Applications
Pharmacological Properties and Synthesis
- Pyrimidine derivatives have been synthesized with potential pharmacological applications. For example, a study reported the synthesis and evaluation of 4-piperazinopyrimidines for their antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Reactivators of Inhibited Acetylcholinesterase
- Pyrimidine compounds have been explored as reactivators of inhibited acetylcholinesterase, a critical enzyme in nerve signal transmission. One study detailed the preparation and properties of a pyrimidine derivative that showed efficacy in reactivating phosphorylated acetylcholine esterase in vitro and protected mice against organophosphate intoxication (Ashani et al., 1965).
Precursors for Pyrimido[5,4-d]pyrimidines
- Research into pyrimido[5,4-d]pyrimidines has led to efficient synthesis methods from 6-carbohydrazonamidepurines, showcasing the versatility of pyrimidine derivatives in creating complex heterocyclic structures (Rocha et al., 2013).
Optical Properties of Pyrimidine Derivatives
- The study of thiopyrimidine derivatives for their optical properties highlights the significance of pyrimidine in nonlinear optics (NLO) fields. These compounds exhibit promising applications in medicine and NLO, showing considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020).
Histamine H3 Receptor Ligands
- Pyrimidine derivatives have been evaluated as ligands for the human histamine H3 receptor, indicating their potential in developing treatments for disorders related to histamine function. This study highlights the importance of structural modifications to enhance receptor affinity and selectivity (Sadek et al., 2014).
Antinociceptive Activities
- The synthesis of pyrimidine derivatives has been explored for their antinociceptive (pain-relieving) properties, demonstrating the potential of these compounds in developing new pain management therapies (Xavier et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound “4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine” is the 5-HT4 receptor . This receptor is a part of the serotonin receptor family and plays a crucial role in the regulation of various physiological functions such as gastrointestinal motility, learning, and memory .
Mode of Action
The compound acts as an antagonist at the 5-HT4 receptor . This means it binds to the receptor and blocks its activation by serotonin, thereby inhibiting the receptor’s function .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the physiological role of the 5-HT4 receptor. By blocking this receptor, the compound can potentially alleviate conditions mediated by 5-HT4 receptor activity, such as gastrointestinal diseases, central nervous system diseases, and cardiovascular disorders .
Properties
IUPAC Name |
4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-8-17(22-11-20-13)25-10-14-3-6-24(7-4-14)18-15-2-5-19-9-16(15)21-12-23-18/h2,5,8-9,11-12,14H,3-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJZUKKLQCSIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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